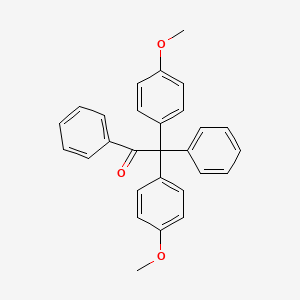

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone

Description

Properties

IUPAC Name |

2,2-bis(4-methoxyphenyl)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O3/c1-30-25-17-13-23(14-18-25)28(22-11-7-4-8-12-22,24-15-19-26(31-2)20-16-24)27(29)21-9-5-3-6-10-21/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJABGGDHWJYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747177 | |

| Record name | 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103281-33-0 | |

| Record name | 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone typically involves the reaction of 4-methoxybenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone

- Molecular Formula : C₂₆H₂₀O₃

- Molecular Weight : 380.44 g/mol

- Key Differences : Replaces methoxy (-OCH₃) groups with hydroxyl (-OH) groups at the para positions.

- Properties : Increased polarity due to hydroxyl groups, leading to higher solubility in polar solvents. It is regulated under GHS guidelines for industrial use (CAS 23916-51-0) .

2-(4-Methoxyphenyl)-1,2-diphenylethanone

- Molecular Formula : C₂₁H₁₈O₂

- Molecular Weight : 302.37 g/mol

- Key Differences : Contains only one 4-methoxyphenyl group instead of two.

- Synthesis : Produced via rhodium-catalyzed thio-group transfer reactions, achieving yields up to 68% under optimized conditions .

Derivatives with Extended Functional Groups

2,2-Bis[4-(2-(diethylamino)ethoxy)phenyl]-1,2-diphenylethanone Dihydrochloride

- Molecular Formula : C₃₈H₄₈Cl₂N₂O₃

- Molecular Weight : 651.71 g/mol

- Key Features: Incorporates diethylamino ethoxy side chains, enhancing solubility in DMSO and methanol. This derivative is a hydrochloride salt and a documented impurity in Clomiphene synthesis .

2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone

- Molecular Formula : C₁₇H₁₈O₄

- Molecular Weight : 286.32 g/mol

- Key Differences: Features a hydroxyl group at the α-position of the ethanone backbone.

- Reactivity : Participates in diol formation reactions with 1,2-diphenylethan-1,2-diol, achieving yields of 94% under stoichiometric control .

Backbone-Modified Analogues

1,3-Diphenylpropane-1,2-dione

1,2-Bis(4-methoxyphenyl)ethanone

- Molecular Formula : C₁₆H₁₆O₃

- Molecular Weight : 256.30 g/mol

- Physical Properties : Boiling point of 190–200°C at 3 Torr .

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Substituent Effects : Methoxy groups enhance lipophilicity and stability compared to hydroxylated analogues, making them preferable in drug intermediates .

Catalytic Efficiency : Rhodium complexes (e.g., RhH(PPh₃)₄) significantly improve yields in thio-group transfer reactions for methoxyphenyl derivatives .

Thermal Stability : Backbone-modified compounds (e.g., propanediones) exhibit higher thermal stability, enabling microwave-assisted syntheses .

Biological Activity

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, also known as bis(4-methoxyphenyl) ketone or a derivative of diphenylethanone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The chemical formula for 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone is . Its structure features two methoxy-substituted phenyl rings attached to a central diphenylethanone moiety. This configuration is significant as it influences the compound's solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. For instance, specific assays demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines when treated with this compound.

The biological effects of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone are attributed to its ability to interact with various molecular targets. These interactions can inhibit enzyme activity or disrupt cellular signaling pathways. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes within pathogens or cancer cells.

- Cell Signaling Interference : It can interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study conducted on different bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. This suggests moderate antimicrobial activity compared to standard antibiotics.

- Anticancer Effects : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a significant reduction in cell viability after 48 hours. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

Comparative Analysis of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.